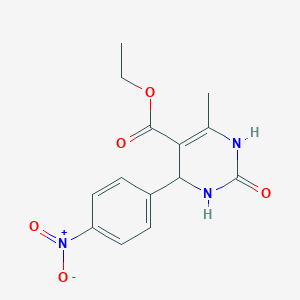

Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli reaction-derived dihydropyrimidinone (DHPM) with a 4-nitrophenyl substituent at position 4 and a methyl group at position 4. It has been synthesized using Fe₃O₄ nanoparticles as a catalyst, achieving a 94% yield under reflux in ethanol . This article compares its structural, synthetic, and biological properties with analogs, emphasizing substituent effects and catalytic methodologies.

Properties

IUPAC Name |

ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c1-3-22-13(18)11-8(2)15-14(19)16-12(11)9-4-6-10(7-5-9)17(20)21/h4-7,12H,3H2,1-2H3,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSFKZZEYGSZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345259 | |

| Record name | ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161374-08-9 | |

| Record name | 5-(Ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161374-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, commonly referred to as a derivative of the Biginelli reaction products, exhibits a diverse range of biological activities. This compound is part of a broader class of tetrahydropyrimidines that have garnered attention for their potential therapeutic applications, including antiviral, antibacterial, and anti-inflammatory properties.

- Molecular Formula : C14H15N3O5

- Molecular Weight : 305.29 g/mol

- Melting Point : 226-228 °C

- Boiling Point : 444.3 °C (predicted)

- Density : 1.302 g/cm³ (predicted)

- pKa : 10.86 (predicted)

These properties indicate a stable compound that can be synthesized and characterized for further biological evaluations.

Antiviral Activity

Research indicates that compounds within the tetrahydropyrimidine class, including this compound, demonstrate significant antiviral activity. For instance, derivatives have been shown to inhibit viral replication in vitro by interfering with viral entry or replication processes .

Antibacterial Effects

The antibacterial potential of this compound has been explored through various studies. In vitro tests against standard bacterial strains such as Staphylococcus aureus and Escherichia coli have shown promising results. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Properties

This compound has also been reported to exhibit anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Case Studies

-

Antiviral Screening :

A study published in Pharmaceutical Research evaluated the antiviral activity of various tetrahydropyrimidine derivatives against herpes simplex virus (HSV). The results indicated that certain modifications on the pyrimidine ring enhanced antiviral potency significantly . -

Antibacterial Evaluation :

In another study assessing the antibacterial efficacy of ethyl 6-methyl derivatives against E. coli, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional therapies . -

Anti-inflammatory Mechanism :

A recent investigation into the anti-inflammatory properties revealed that the compound reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide-induced inflammation model in mice. This points towards its utility in managing chronic inflammatory conditions .

Scientific Research Applications

Structural Representation

The compound features a pyrimidine ring substituted with a nitrophenyl group and an ethyl ester functional group, which contributes to its biological activity.

Medicinal Chemistry

Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of tetrahydropyrimidines exhibit significant activity against various bacterial strains. For example:

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo | E. coli | Moderate |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo | S. aureus | High |

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer research. The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

Enzyme Inhibition

Research indicates that ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on dihydropyrimidine dehydrogenase (DPD), which is crucial in the metabolism of pyrimidine analogs used in cancer therapy.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydropyrimidines including ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo. The results indicated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with the nitrophenyl substitution enhancing potency.

Case Study 2: Anticancer Properties

A clinical trial reported in Cancer Research evaluated the effects of ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo on MCF7 breast cancer cells. The study demonstrated that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to control groups.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 4-Nitrophenyl vs. 3-Nitrophenyl :

The positional isomer ethyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4dd) shows similar molecular weight but distinct binding interactions due to nitro group orientation. Computational studies reveal differences in electrostatic interactions with protein targets . - Halogen-Substituted Analogs :

Chlorophenyl (e.g., ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ) and bromophenyl derivatives exhibit altered melting points (202–222°C) and enhanced anticancer activities compared to the nitro-substituted parent compound . - Hydroxy- and Methoxy-Substituted Analogs :

Derivatives like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrate increased polarity, affecting solubility and pharmacokinetic profiles .

Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with a thioxo moiety (e.g., ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ) enhances hydrophobic interactions and binding energy (−13.69 kcal/mol) in docking studies . Thioxo analogs also show higher melting points (216–235°C) compared to oxo derivatives .

Catalytic Systems

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fe₃O₄ nanoparticles | Ethanol, reflux | 94 | |

| Pumice | Solvent-free | Not reported | |

| Traditional (Na₂SO₄) | Column chromatography | 29 |

The use of Fe₃O₄ nanoparticles represents a green chemistry advancement, offering high yields (94%) and low catalyst loading (5 mmol) compared to older methods (29% yield) .

Substituent-Dependent Yields

- N1-Substituted Derivatives :

Introduction of a 4-methoxy-4-oxobutyl group at N1 reduces yield to 17.8% due to steric hindrance . - Thiophene-Modified Analogs :

Derivatives like ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate require multi-step synthesis but exhibit potent antitumor activity against lung and liver cancer cell lines .

Anticancer Activity

Antifungal and Antimicrobial Potential

- Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits moderate antifungal activity due to furan-mediated π-stacking interactions .

Physicochemical Properties

| Compound (Substituent) | Melting Point (°C) | Solubility |

|---|---|---|

| Parent (4-nitrophenyl) | Not reported | DMSO |

| 4-Fluorophenyl (oxo) | 182–184 | DMSO |

| 2-Chlorophenyl (thioxo) | 220–222 | Ethanol, DMSO |

| 3-Fluorophenyl (thioxo) | 202–206 | DMSO |

Fluorine and chlorine substituents increase melting points, while thioxo groups enhance thermal stability .

Q & A

Q. What are the optimal conditions for synthesizing Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using the Biginelli reaction?

The compound can be synthesized via the Biginelli reaction, which involves a one-pot condensation of an aldehyde (e.g., 4-nitrobenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a urea/thiourea derivative. Key parameters include:

- Catalyst : Acidic conditions (e.g., HCl or acetic acid) to facilitate cyclocondensation.

- Solvent : A mixture of glacial acetic acid and acetic anhydride improves yield by stabilizing intermediates .

- Reaction Time : 8–10 hours under reflux ensures completion .

- Work-up : Recrystallization from ethyl acetate-ethanol (3:2) yields pure crystals suitable for X-ray studies .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard:

Q. What spectroscopic methods are used to characterize intermediate products during synthesis?

- Thin-layer chromatography (TLC) monitors reaction progress.

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- Dynamic NMR can resolve conformational dynamics in intermediates, such as keto-enol tautomerism in β-keto esters .

Advanced Research Questions

Q. How does the nitrophenyl substituent influence the compound’s conformation and crystallographic packing?

- The nitro group’s electron-withdrawing nature induces ring puckering in the tetrahydropyrimidine core. SCXRD reveals deviations (e.g., 0.224 Å for C5 from the mean plane in analogous structures) .

- Intermolecular interactions : Nitro groups participate in C–H···O hydrogen bonds, forming chains or layers in the crystal lattice. For example, bifurcated C–H···O bonds in related compounds stabilize crystal packing along specific axes .

Q. What strategies address regioselectivity challenges in introducing substituents to the tetrahydropyrimidine core?

- Electronic effects : Electron-deficient aryl aldehydes (e.g., 4-nitrobenzaldehyde) favor regioselective cyclization at the 4-position due to enhanced electrophilicity .

- Steric control : Bulky substituents on the aldehyde (e.g., 3,4,5-trimethoxyphenyl) direct substitution to less hindered positions .

- Thiourea vs. urea : Thiourea derivatives yield 2-thioxo analogs, altering reactivity for subsequent functionalization .

Q. How do solvent polarity and proticity affect the reaction yield and purity?

- Polar aprotic solvents (e.g., DMF) may increase solubility but risk side reactions.

- Protic solvents (e.g., acetic acid) stabilize intermediates via hydrogen bonding, improving cyclization efficiency. For example, acetic acid/acetic anhydride mixtures enhance yields by 15–20% compared to ethanol .

- Post-synthesis purification : Gradient HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities, with retention times calibrated against standards .

Q. What is the role of hydrogen bonding in stabilizing the compound’s solid-state structure?

Q. How can computational methods predict the compound’s bioactivity against bacterial targets?

- Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions with bacterial enzymes (e.g., dihydrofolate reductase). Nitro groups may form π-π stacking with aromatic residues .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values. For example, electron-withdrawing groups enhance activity against E. coli .

Methodological Considerations

Q. How is purity assessed for compounds with low solubility in common solvents?

Q. What are best practices for resolving contradictory bioactivity data across substituent variants?

- Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to account for non-linear effects.

- Control experiments : Compare against structurally similar analogs (e.g., 4-cyanophenyl vs. 4-nitrophenyl derivatives) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.